molecular formula C12H21NO4 B1179018 1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid CAS No. 154002-73-0

1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid

Cat. No. B1179018
CAS RN: 154002-73-0
InChI Key:
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Description

“1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid” is a compound that contains a tert-butyloxycarbonyl (BOC) protecting group . The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared for dipeptide synthesis .


Molecular Structure Analysis

The molecular formula of “1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid” is C12H21NO4 . The BOC group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .


Chemical Reactions Analysis

The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The physical state of “1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid” is solid . It has a molecular weight of 229.28 .

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding breathing dust, fume, gas, mist, vapors, and spray . It should be stored in a well-ventilated place and kept container tightly closed .

properties

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNNUMKAWAGPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560842
Record name 1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid

CAS RN

661459-03-6, 1262408-54-7
Record name 1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid
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